molecular formula C19H19NO4S2 B2988517 2-hydroxy-S-(2-methoxyphenyl)-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido CAS No. 2097865-91-1

2-hydroxy-S-(2-methoxyphenyl)-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido

Cat. No. B2988517
CAS RN: 2097865-91-1
M. Wt: 389.48
InChI Key: JBTGMJGFHDLRPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-S-(2-methoxyphenyl)-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido, also known as HMSE, is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through different methods and studied for its biochemical and physiological effects, mechanism of action, and future directions.

Scientific Research Applications

Antibacterial Activity

Thiophene derivatives have been shown to exhibit significant inhibitory effects against various bacterial strains such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus. This suggests potential applications in developing new antibacterial agents .

Antitumor and Cytotoxic Activity

Some thiophene derivatives have demonstrated potent effects on human tumor cell lines, indicating their potential use in cancer research for developing antitumor and cytotoxic agents .

Medicinal Chemistry

Thiophene-based analogs are considered a vital class of biologically active compounds. They are important for medicinal chemists to improve advanced compounds with a variety of biological effects, including the development of drugs for various diseases .

properties

IUPAC Name

N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S2/c1-24-18-4-2-3-5-19(18)26(22,23)20-12-17(21)15-8-6-14(7-9-15)16-10-11-25-13-16/h2-11,13,17,20-21H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTGMJGFHDLRPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-S-(2-methoxyphenyl)-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido

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